molecular formula C8H11N3O2 B12789215 3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one CAS No. 72499-51-5

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one

Cat. No.: B12789215
CAS No.: 72499-51-5
M. Wt: 181.19 g/mol
InChI Key: VSYRZLGAIXLZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one is a heterocyclic compound with a unique structure that combines pyrazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives, while reduction may produce pyrazole derivatives.

Scientific Research Applications

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one is unique due to its specific ring structure and the presence of both pyrazole and oxazepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72499-51-5

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,7-dimethyl-2,4,7,8-tetrahydropyrazolo[4,3-d][1,3]oxazepin-5-one

InChI

InChI=1S/C8H11N3O2/c1-4-3-6-7(5(2)10-11-6)9-8(12)13-4/h4H,3H2,1-2H3,(H,9,12)(H,10,11)

InChI Key

VSYRZLGAIXLZRM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NNC(=C2NC(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.